3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one
Description
3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core fused with a thiazole ring substituted at the 4-position with a 4-nitrophenyl group. Its molecular formula is C₁₇H₁₁N₃O₄S (CAS No. 903852-44-8), with a molecular weight of 353.35 g/mol . The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (thiazole and benzoxazolone) moieties, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-[[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c21-17-19(14-3-1-2-4-15(14)24-17)9-12-10-25-16(18-12)11-5-7-13(8-6-11)20(22)23/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRPRRYYJJRCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=CSC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the thiazole and benzoxazole intermediates. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring. The final step involves the coupling of these two intermediates under specific conditions, such as the presence of a base like triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
This compound undergoes nucleophilic aromatic substitution due to the electron-deficient nature of the benzoxazole ring. Key reactions include:
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Reagent : Nucleophiles (e.g., amines, Grignard reagents)
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Conditions : Basic or acidic environments, elevated temperatures
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Outcome : Replacement of hydrogen or halogen atoms on the benzoxazole ring with nucleophiles .
Example :
A methanolic solution of 2-aminophenol reacts with CS₂ to form benzoxazole-2-thiol intermediates, which can undergo substitution with thiazole derivatives .
Oxidation and Reduction
The compound’s thiazole and benzoxazole moieties are susceptible to redox transformations:
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Oxidation : Introduces oxygen-containing groups (e.g., hydroxylation, epoxidation).
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Reduction : Removes oxygen or adds hydrogen (e.g., nitro group reduction to amine).
Reagents :
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Oxidizing agents: Potassium permanganate, hydrogen peroxide.
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Reducing agents: Lithium aluminum hydride, hydrogenation (Pd/C) .
Coupling Reactions
The compound’s amine or halide groups enable coupling reactions for functionalization:
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Ullmann Coupling : Forms C-C bonds under copper catalysis.
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Suzuki Coupling : Connects boronic acid derivatives to aryl halides.
Example :
Hydrochloric acid treatment followed by coupling with 4-nitrophenyl chloroformate yields substituted derivatives .
Hydrolysis
Under acidic or basic conditions, the benzoxazole ring can hydrolyze to form simpler derivatives:
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Conditions : HCl/H₂O, KOH, or enzymatic catalysts.
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Outcome : Cleavage of the benzoxazole ring to produce phenolic acids or amides .
Thiazole Ring Reactivity
The 1,3-thiazole moiety participates in:
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Nucleophilic Attack : Substitution at sulfur or nitrogen positions.
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Electrophilic Substitution : Halogenation or nitration.
Reagents :
Data Table: Reaction Types and Outcomes
Research Findings
-
Synthetic Routes :
-
Biological Activity :
-
Stability and Reactivity :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one. For instance:
- Cytotoxicity against Hepatoma Cells : A study investigated the cytotoxic effects of related isothiazolone derivatives on hepatoma human (Huh7) cells. The results indicated that these compounds exhibited significant cytotoxicity, suggesting that similar derivatives could be effective against liver cancer .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. This is attributed to their ability to interact with cellular targets involved in cancer pathways .
Antimicrobial Properties
Compounds with similar structures have also been explored for their antimicrobial properties. The benzoxazole and thiazole moieties are known to contribute to antimicrobial activity against various pathogens:
- Antibacterial Activity : Studies have shown that benzoxazole derivatives can exhibit significant antibacterial effects, making them candidates for further development as antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial applications, compounds derived from this structure have been investigated for additional biological activities:
- Antiviral and Antifungal Activities : Some derivatives have shown promising results in inhibiting viral replication and fungal growth, indicating a broader spectrum of biological activity .
Case Studies
Several case studies provide insights into the efficacy and applications of similar compounds:
| Study | Compound | Target | Findings |
|---|---|---|---|
| Kakkar et al. (2021) | 5-benzoyl-2-(4-nitrophenyl)isothiazol-3(2H)-one | Hepatoma Cells | Exhibited significant cytotoxicity against Huh7 cells |
| Zhang et al. (2018) | Benzoxazole Derivatives | Various Pathogens | Demonstrated antibacterial and antifungal activities |
| Ertan-Bolelli et al. (2016) | Benzoxazole Derivatives | Tuberculosis | Showed antituberculotic activity |
Mechanism of Action
The mechanism of action of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one involves its interaction with various molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to specific enzymes. In cancer cells, the compound may induce apoptosis by interacting with proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one , highlighting their substituents, biological activities, and structure-activity relationships (SAR):
Key Insights from SAR Studies :
Role of Nitro Group: The 4-nitrophenyl substituent in this compound likely enhances electron-deficient character, improving interactions with microbial enzymes or DNA . However, nitro groups may reduce solubility, as seen in COX-2 inhibitors . In contrast, 5-{[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino}-1,3-benzoxazol-2(3H)-one lacks a nitro group but shows high kinase selectivity, suggesting substituent positioning dictates target specificity .
Thiazole-Benzoxazolone Hybrids :
- Thiazole-linked benzoxazolones (e.g., 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones ) exhibit broad-spectrum antimicrobial activity, with MIC values comparable to standard antibiotics . The methylene bridge in the target compound may enhance conformational flexibility for target binding.
Solubility and Bioavailability :
- Piperazine and methoxy substituents (e.g., in 3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one ) improve solubility, addressing a key limitation of nitro-substituted analogs .
Further studies should evaluate its kinase inhibition and solubility profile .
Biological Activity
The compound 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of substituted thiazoles with benzoxazole derivatives. The reaction conditions often include the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the formation of the target compound .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) for some tested strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. In assays measuring DPPH radical scavenging activity, the compound demonstrated an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
In studies assessing anti-inflammatory properties, this compound has been shown to inhibit the release of pro-inflammatory cytokines in cell cultures. Specifically, it reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages by approximately 50% at a concentration of 10 µM .
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Scavenging Free Radicals : Its antioxidant properties are attributed to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Modulation of Cytokine Production : By affecting signaling pathways related to inflammation, it can modulate immune responses.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Ulcerative Colitis Model : In an animal model for ulcerative colitis, administration of the compound resulted in reduced inflammation and improved histological scores compared to controls .
- Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7), showing significant cytotoxic effects with IC50 values ranging from 15 to 30 µM. This suggests potential for further development as an anticancer agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one?
Answer:
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves:
Thiazole Formation : Reacting 4-nitrobenzaldehyde with thioacetamide or methyl thioacetate under acidic conditions (e.g., H2SO4) to form the 2-(4-nitrophenyl)thiazole core .
Benzoxazolone Functionalization : Introducing the methyl-linked benzoxazolone moiety through alkylation. For example, coupling 1,3-benzoxazol-2(3H)-one with 4-(chloromethyl)-2-(4-nitrophenyl)thiazole using a base like K2CO3 in DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity. Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, IR, and elemental analysis .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Key characterization steps include:
- Spectroscopy :
- Mass Spectrometry : ESI-MS or FAB-MS should show [M+H]<sup>+</sup> matching the molecular formula (C17H11N3O4S).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (e.g., C: 54.71%, H: 3.13%, N: 11.60%) .
Advanced: How can structure-activity relationships (SAR) be investigated for this compound’s antimicrobial activity?
Answer:
SAR studies require systematic modifications and bioassays:
Variation of Substituents :
- Replace the 4-nitrophenyl group with halogenated (e.g., 4-Cl) or methoxy analogs to assess electronic effects .
- Modify the benzoxazolone core (e.g., 5-Cl or 6-CH3) to probe steric influences .
Bioactivity Assays :
- MIC Testing : Against Gram-positive (e.g., Micrococcus luteus) and Gram-negative strains. Use broth microdilution (CLSI guidelines) .
- Mechanistic Studies : Evaluate membrane disruption (via SYTOX Green uptake) or enzyme inhibition (e.g., dihydrofolate reductase assays) .
Computational Modeling : Perform docking (AutoDock Vina) to predict interactions with bacterial targets like DNA gyrase .
Advanced: How should researchers resolve contradictions in reported bioactivity data for benzoxazolone-thiazole hybrids?
Answer:
Contradictions (e.g., varying MIC values) may arise from:
- Strain Variability : Test across standardized strains (e.g., ATCC M. luteus 9341) to ensure reproducibility .
- Experimental Conditions : Control solvent (DMSO concentration ≤1%), inoculum size (5 × 10<sup>5</sup> CFU/mL), and incubation time (18–24 hrs) .
- Compound Stability : Assess degradation via HPLC (C18 column, acetonitrile/water gradient) under assay conditions .
- Meta-Analysis : Compare data across studies using tools like RevMan (Cochrane Collaboration) to identify outliers or methodological biases .
Advanced: What crystallographic techniques are suitable for determining the 3D structure of this compound?
Answer:
For single-crystal X-ray diffraction:
Crystallization : Use slow evaporation (acetone/chloroform) to grow high-quality crystals.
Data Collection : At 100 K on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Structure Solution : Employ SHELXT for direct methods or SHELXD for charge flipping .
Refinement : SHELXL for least-squares refinement (anisotropic displacement parameters, H atoms constrained) .
Validation : Check with PLATON (ADDSYM) for missed symmetry and CCDC Mercury for visualization .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the benzoxazolone ring.
- Solubility : Prepare stock solutions in DMSO (sterile-filtered, 10 mM), and avoid repeated freeze-thaw cycles .
Advanced: How can researchers assess the compound’s potential for drug-likeness and toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
